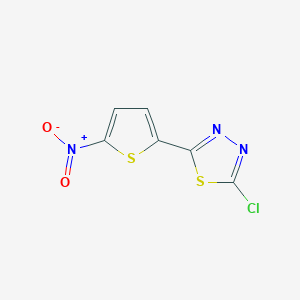
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chlorothiadiazole with 5-nitrothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The nitrothiophene moiety can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Nucleophilic Substitution: The chloro group on the thiadiazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Substituted thiadiazole derivatives with various nucleophiles.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antitumor and antiviral activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It has been evaluated for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . The nitro group plays a crucial role in its cytotoxic activity by generating reactive oxygen species (ROS) that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylthiophene: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
5-Nitrothiophene-2-carboxylic acid: Contains the nitrothiophene moiety but lacks the thiadiazole ring, leading to different chemical properties.
Uniqueness
2-Chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole is unique due to the presence of both the chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in medicinal chemistry and materials science.
Properties
CAS No. |
4015-13-8 |
|---|---|
Molecular Formula |
C6H2ClN3O2S2 |
Molecular Weight |
247.7 g/mol |
IUPAC Name |
2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2ClN3O2S2/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H |
InChI Key |
WMYKBZVLBMQOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















